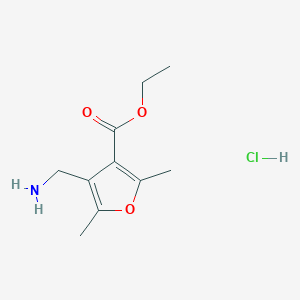
Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride
Descripción general
Descripción
Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is a compound with a molecular weight of 221.73 . It is a white to off-white powder or crystals .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride” were not found, a general method for the synthesis of a similar compound, 2-dimethylaminoethyl chloride hydrochloride, involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis
Amines can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, the melting point of a compound can be determined using differential scanning calorimetry (DSC) .Aplicaciones Científicas De Investigación
Conversion to Polymers and Functional Materials
Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride, as a derivative of furan compounds, is potentially significant in the conversion of plant biomass into useful chemicals and materials. A review highlights the importance of furan derivatives, including the likes of 2,5-dimethylfuran, in creating sustainable polymers, functional materials, and even fuels from plant biomass. These advancements are seen as pivotal for reducing reliance on non-renewable hydrocarbon sources and steering towards a more sustainable chemical industry. The vast applications cover the synthesis of monomers and polymers, porous carbon materials, and various chemicals for pharmaceutical and agricultural use, indicating a substantial role in the future of green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Enhancing Protoporphyrin IX Accumulation for Medical Applications
In the realm of medical research, the manipulation of chemical pathways to enhance the efficacy of treatments such as photodynamic therapy (PDT) has been explored. For instance, pretreatments to improve protoporphyrin IX (PpIX) accumulation, which is crucial for the effectiveness of PDT, utilize chemical enhancers. This approach indicates the potential for chemical derivatives, including furan-based compounds, to improve medical treatments through biochemical pathway modulation. Although not directly mentioning this compound, this research underscores the value of chemical derivatives in enhancing therapeutic outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Contributions to Electrochemical Technology
The development and application of electrochemical technologies also benefit from the study of furan derivatives. Research into room-temperature ionic liquids (RTILs) that include furan derivatives has shown promising advancements in electroplating and energy storage. These chemicals provide a pathway to more efficient and environmentally friendly electrochemical applications, including energy storage technologies that are critical for the advancement of renewable energy sources (Tsuda, Stafford, & Hussey, 2017).
Fine Chemical Synthesis
Furan derivatives like this compound are versatile building blocks in organic synthesis, offering routes to a variety of fine chemicals. Their incorporation into synthetic pathways can lead to the development of novel compounds with potential applications across pharmaceuticals, agrochemicals, and materials science. This underscores the compound's role in diversifying and enriching the toolkit available for fine chemical synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).
Xylan Derivatives for Biopolymer Development
The chemical modification of xylan into derivatives, including those related to furan compounds, highlights the potential for developing new biopolymers with specific properties. These biopolymers can be engineered for various applications, including drug delivery systems, showcasing the broad utility of furan derivatives in creating materials with tailored functional properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Mecanismo De Acción
Target of Action
Similar compounds, such as amines, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Amines, which are structurally similar, are known to be good nucleophiles due to the lone pair of electrons on the nitrogen atom . They can react with many electrophilic functional groups, including aldehydes, ketones, acid chlorides, and alkyl halides .
Biochemical Pathways
Amines are involved in various biochemical processes, including protein synthesis and neurotransmitter metabolism .
Result of Action
Amines, which are structurally similar, are known to have various biological effects, including acting as neurotransmitters and participating in protein synthesis .
Action Environment
The action of Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride can be influenced by various environmental factors, including pH and temperature. For instance, the reactivity of amines, which are structurally similar, is known to be influenced by the pH of the environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-4-13-10(12)9-7(3)14-6(2)8(9)5-11;/h4-5,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMPMTAJHINNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1CN)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




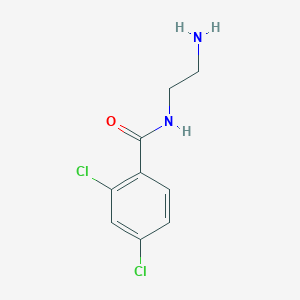
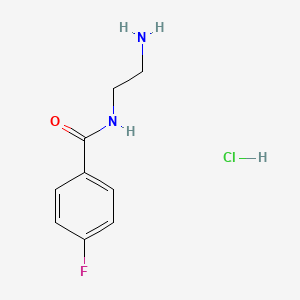
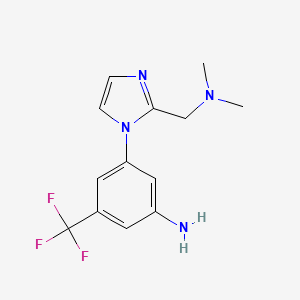
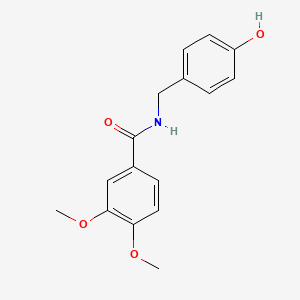
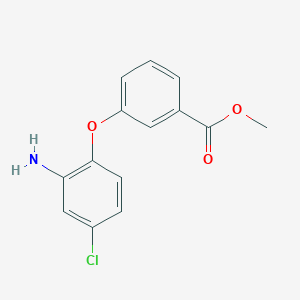

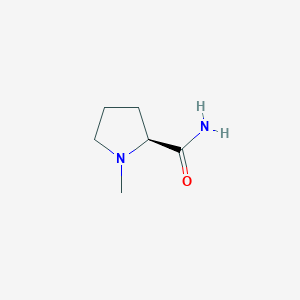

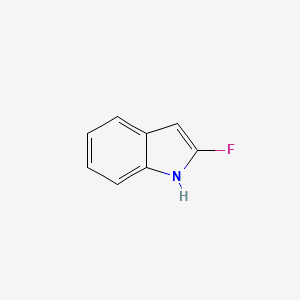
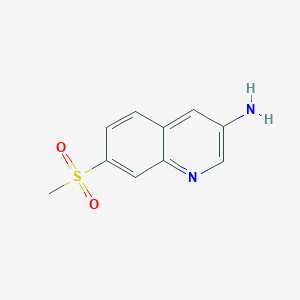
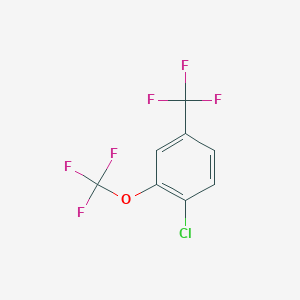
![Ethyl 2-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3170526.png)
![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)